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molecular formula C12H4FeN6O14 B1611519 Ferrous picrate CAS No. 14866-25-2

Ferrous picrate

Cat. No. B1611519
M. Wt: 512.04 g/mol
InChI Key: UVGBHHDZLVBFAS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04265639

Procedure details

adding a +2 iron source to said picric acid solution of step (ii) with stirring to obtain a green iron (II) picrate solution; and
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Fe:1].[C:2]1([C:16]([OH:17])=[C:12]([N+:13]([O-:15])=[O:14])[CH:11]=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=1)[N+:3]([O-:5])=[O:4]>>[C:12]1([C:16]([O-:17])=[C:2]([N+:3]([O-:5])=[O:4])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[CH:11]=1)[N+:13]([O-:15])=[O:14].[Fe+2:1].[C:12]1([C:16]([O-:17])=[C:2]([N+:3]([O-:5])=[O:4])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[CH:11]=1)[N+:13]([O-:15])=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Fe+2].C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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